3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
Description
3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 2-fluorophenyl group and at position 5 with a pyrimidine ring bearing an indoline moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .
Properties
IUPAC Name |
5-[4-(2,3-dihydroindol-1-yl)pyrimidin-5-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O/c21-16-7-3-2-6-14(16)18-24-20(27-25-18)15-11-22-12-23-19(15)26-10-9-13-5-1-4-8-17(13)26/h1-8,11-12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJIGHWNSJIIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the pyrimidinyl group: This step often involves the reaction of the oxadiazole intermediate with a pyrimidine derivative through nucleophilic substitution or coupling reactions.
Attachment of the indolinyl group: This can be done via a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to introduce the indolinyl moiety.
Incorporation of the fluorophenyl group: This final step may involve a halogen exchange reaction or direct fluorination of a phenyl precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole exhibits promising anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of oxadiazole can induce apoptosis in glioblastoma cell lines through mechanisms involving DNA damage and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. In vitro studies have shown that it possesses activity against various bacterial strains. The antibacterial efficacy was assessed using the disc diffusion method, revealing significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli (see Table 1) .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are being explored through its interactions with inflammatory pathways. Preliminary results suggest it may modulate specific receptors involved in inflammatory responses, making it a candidate for further investigation in chronic inflammatory diseases.
Material Science
Organic Electronics
Due to its unique electronic properties, this compound is being researched for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable films with good charge transport characteristics positions it as a potential material for next-generation electronic devices.
Case Study 1: Anticancer Mechanism Investigation
A study conducted on the compound's effects on glioblastoma cells revealed that it significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the inhibition of specific kinases associated with cell growth and survival pathways. The findings suggested that further structural modifications could enhance its potency.
Case Study 2: Antimicrobial Screening
In a comprehensive antimicrobial screening involving various derivatives of the oxadiazole compound, researchers found that certain modifications led to increased activity against Gram-positive bacteria. For instance, compounds with additional functional groups showed enhanced interaction with bacterial membranes, leading to increased permeability and cell lysis.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) | Bacillus cereus (mm) |
|---|---|---|---|
| 1 | 18 | 15 | 14 |
| 2 | 20 | 17 | 16 |
| 3 | 15 | 10 | 12 |
| Control | 22 | 19 | 20 |
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors in inflammatory pathways.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Substituents
Compounds sharing the 5-(pyrimidin-5-yl)-1,2,4-oxadiazole backbone, such as those synthesized via a three-component cycloaddition (e.g., 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles), highlight the synthetic advantages of this method. The target compound benefits from a modified oxidative dehydrogenation step, enabling milder conditions and higher yields compared to traditional amidoxime-acyl chloride condensations .
Key Differences :
- Synthetic Efficiency : The three-component method yields diverse derivatives (e.g., 4a–k) with substituent flexibility, but the target compound’s indoline group may require specialized intermediates.
Antimicrobial Activity Profiles
Several 1,2,4-oxadiazoles exhibit antimicrobial properties:
- 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2h) : Inhibits S. aureus at low concentrations (MIC < comparators) due to the electron-withdrawing nitro group enhancing membrane penetration .
- 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e) : Active against Gram-positive ESKAPE pathogens and M. tuberculosis .
Comparison :
The target compound’s pyrimidine-indoline group may offer broader-spectrum activity or improved selectivity compared to nitro-furyl derivatives. However, direct antimicrobial data for the target compound are unavailable, necessitating further testing using methods like agar diffusion assays .
Pharmacokinetic and Physicochemical Properties
- BI 665915 : A FLAP inhibitor with a pyrimidine-cyclopropyl-oxadiazole structure optimized for low human clearance and CYP3A4 stability. Its DMPK profile includes high oral bioavailability and linear dose-exposure relationships .
- 3-(5-bromo-2-furyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (8013-1323) : Contains a bromo-furyl group, which may increase molecular weight (MW = 313.1 g/mol) and affect solubility .
Key Insights :
- The target compound’s fluorine atom likely improves metabolic stability, similar to BI 665915’s cyclopropyl group.
- The indoline-pyrimidine substituent’s bulkiness may reduce solubility compared to smaller substituents like furyl or phenyl groups.
Electronic and Steric Effects
- 5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole : Difluoromethoxy groups enhance lipophilicity and may influence blood-brain barrier penetration .
Comparison :
The target compound’s 2-fluorophenyl group balances electron withdrawal and steric effects, while the pyrimidine-indoline substituent offers a planar structure for target engagement.
Data Tables
Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazoles
Biological Activity
3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest possible applications in treating various diseases, particularly in oncology and inflammation.
Chemical Structure and Synthesis
The compound features a complex structure that includes a fluorophenyl group, an indolinyl moiety, and a pyrimidinyl unit linked through an oxadiazole ring. The synthesis typically involves several steps, including the formation of the oxadiazole ring via cyclization reactions, introduction of the pyrimidinyl group through nucleophilic substitution, and attachment of the indolinyl moiety via palladium-catalyzed coupling reactions.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation across various cell lines. For instance, some oxadiazole derivatives have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | A549 | 2.41 |
| Compound C | A375 | 15.63 |
Antimicrobial and Anti-inflammatory Properties
In addition to anticancer activity, oxadiazole derivatives are also being explored for their antimicrobial and anti-inflammatory effects. The presence of specific functional groups influences the biological activity significantly. Studies have shown that certain modifications enhance these properties, making them promising candidates for drug development .
Table 2: Biological Activities of Selected Oxadiazole Derivatives
| Compound Name | Activity Type | Observed Effect |
|---|---|---|
| Compound D | Antimicrobial | Effective against E. coli |
| Compound E | Anti-inflammatory | Reduced cytokine levels |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of specific kinases or modulation of inflammatory pathways. For example, some studies suggest that similar compounds can inhibit enzymes critical for cancer cell survival and proliferation .
Case Studies
Recent case studies highlight the potential of oxadiazole derivatives in clinical settings:
- Case Study on MCF-7 Cells : A derivative demonstrated an IC50 value comparable to established chemotherapeutics like Tamoxifen, indicating its potential as an effective treatment option.
- Inflammation Model : In vivo studies showed that certain oxadiazole compounds significantly reduced inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .
Q & A
Basic: What are the optimal synthetic routes for 3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of appropriate precursors. For example, a hydroxylamine intermediate (e.g., N′-hydroxyimidamide) can react with a carboxylic acid derivative under reflux conditions in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Bases such as sodium hydroxide or potassium carbonate are critical for deprotonation and facilitating nucleophilic attack . Key steps include:
- Temperature control : Maintain reflux (80–100°C) to ensure complete cyclization.
- Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
- Yield optimization : Pre-dry reagents to minimize hydrolysis side reactions. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this oxadiazole derivative?
Methodological Answer:
SAR studies require systematic modification of substituents followed by biological evaluation:
- Fluorophenyl group : Replace the 2-fluorophenyl with other halogenated or electron-withdrawing groups (e.g., 4-chlorophenyl) to assess impact on target binding .
- Pyrimidine-indole moiety : Vary the indolin-1-yl group (e.g., pyrrolidinyl or piperazinyl) to probe steric and electronic effects .
- Biological assays : Use enzyme inhibition assays (e.g., FLAP IC50) and cell-based models (e.g., human whole blood LTB4 inhibition) to correlate structural changes with activity .
- Computational tools : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and oxadiazole ring protons (δ 8.9–9.2 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and oxadiazole carbons (δ ~170 ppm) .
- ¹⁹F NMR : Detect the fluorine atom on the phenyl ring (δ ~-110 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C21H15FN6O: 387.1312) .
- Infrared (IR) Spectroscopy : Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Assay conditions : Compare agar diffusion ( ) vs. liquid broth MIC for antimicrobial activity. Note that agar-based methods may underestimate solubility-dependent effects .
- Cell models : Use primary cells (e.g., human neutrophils) alongside immortalized lines to assess cell-type specificity .
- Pharmacokinetic factors : Measure serum protein binding (e.g., via equilibrium dialysis) to explain discrepancies between in vitro potency and in vivo efficacy .
- Orthogonal assays : Validate enzyme inhibition (e.g., FLAP IC50) with functional readouts (e.g., LTB4 ELISA) .
Basic: What are the key considerations for designing in vitro assays to evaluate the antimicrobial potential of this compound?
Methodological Answer:
- Microbial strains : Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal (e.g., C. albicans) species .
- Concentration range : Test 0.5–128 µg/mL in 2-fold dilutions to determine minimum inhibitory concentration (MIC).
- Controls : Use solvent controls (e.g., DMSO ≤1%) and reference antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
- Endpoint detection : For agar diffusion, measure zone of inhibition after 18–24 hr incubation at 37°C .
Advanced: What computational strategies are employed to predict the binding mode of this compound to putative biological targets?
Methodological Answer:
- Molecular docking : Use software like Schrödinger Suite or MOE to dock the compound into FLAP or other target crystal structures (PDB: 3V0A) .
- Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess key interactions (e.g., hydrogen bonds with Ser53 or hydrophobic contacts with Leu34) .
- Free energy calculations : Apply MM/GBSA to estimate binding affinity (ΔGbind) and prioritize analogs .
Basic: How should stability studies be conducted under varying pH and temperature to assess the compound's suitability for pharmacological testing?
Methodological Answer:
- Accelerated stability testing :
- Light sensitivity : Store aliquots in amber vials under UV light (λ = 320–400 nm) for 48 hr .
Advanced: What in vivo pharmacokinetic parameters must be optimized to enhance the bioavailability of this oxadiazole derivative?
Methodological Answer:
- Lipophilicity : Adjust LogP (via substituent modification) to target 2–3 for optimal membrane permeability .
- Metabolic stability : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxadiazole ring oxidation). Introduce fluorine or methyl groups to block CYP450-mediated degradation .
- Plasma exposure : Conduct dose-ranging studies (1–30 mg/kg) in rodents. Aim for AUC0–24h ≥ 5000 ng·hr/mL and T1/2 ≥ 4 hr .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
